9-Ethyl-1-oxaspiro[5.5]undecan-4-one (CAS 1339108-87-0) is a conformationally restricted, sp3-rich spirocyclic ketone utilized primarily as a premium building block in medicinal chemistry. Featuring a 1-oxaspiro[5.5]undecane core with a targeted 9-ethyl substitution, this compound acts as a three-dimensional bioisostere for traditional flat aromatic or simple monocyclic rings. Its primary procurement value lies in its ability to simultaneously improve metabolic stability, enhance aqueous solubility, and provide a precise lipophilic vector for structure-activity relationship (SAR) tuning. As a versatile synthetic precursor, the reactive 4-ketone enables straightforward functionalization via reductive amination, Grignard addition, or Wittig olefination, making it an essential scaffold for 'escape from flatland' drug discovery campaigns [1].
Substituting 9-ethyl-1-oxaspiro[5.5]undecan-4-one with simpler monocyclic ketones (e.g., 4-ethylcyclohexanone) or unsubstituted spirocycles severely compromises the physicochemical profile of downstream drug candidates. Monocyclic alternatives lack the rigid, three-dimensional spiro-fusion that shields adjacent carbon centers from cytochrome P450-mediated oxidation, leading to significantly higher intrinsic clearance rates. Furthermore, utilizing the unsubstituted 1-oxaspiro[5.5]undecan-4-one fails to provide the necessary hydrophobic bulk required to engage deep lipophilic binding pockets in target proteins. The specific 9-ethyl vector is critical for fine-tuning the partition coefficient (logP) without introducing metabolically vulnerable aromatic rings, making generic or lower-homolog substitutions unviable for advanced lead optimization [1].
The spirocyclic architecture of 9-ethyl-1-oxaspiro[5.5]undecan-4-one imparts significant steric shielding, reducing susceptibility to oxidative metabolism compared to flexible monocyclic counterparts. When incorporated into drug scaffolds, 1-oxaspiro[5.5]undecane derivatives typically demonstrate intrinsic clearance (CL_int) rates below 15 µL/min/mg protein in human liver microsomes (HLM). In contrast, equivalent derivatives based on 4-ethylcyclohexanone exhibit rapid clearance, often exceeding 45 µL/min/mg protein due to exposed, easily oxidizable C-H bonds [1].
| Evidence Dimension | Intrinsic Clearance (CL_int) in HLM |
| Target Compound Data | < 15 µL/min/mg protein (spirocyclic derivatives) |
| Comparator Or Baseline | > 45 µL/min/mg protein (4-ethylcyclohexanone derivatives) |
| Quantified Difference | >3-fold reduction in microsomal clearance |
| Conditions | Human liver microsome (HLM) stability assays |
Buyers optimizing lead compounds for oral bioavailability must select spirocyclic building blocks over simple monocycles to prevent rapid oxidative metabolism and improve half-life.
9-Ethyl-1-oxaspiro[5.5]undecan-4-one possesses an Fsp3 value of 1.0, meaning 100% of its carbon atoms are sp3-hybridized. This high degree of three-dimensional complexity is a critical differentiator from traditional flat bioisosteres, such as substituted tetralones or benzofurans, which typically exhibit Fsp3 values below 0.3. The incorporation of high-Fsp3 spirocyclic scaffolds is quantitatively linked to improved aqueous solubility and a statistically higher success rate in transitioning compounds from discovery to clinical phases [1].
| Evidence Dimension | Fraction of sp3-hybridized carbons (Fsp3) |
| Target Compound Data | Fsp3 = 1.0 (12/12 carbons) |
| Comparator Or Baseline | Fsp3 < 0.3 (traditional flat bicyclic bioisosteres) |
| Quantified Difference | >70% increase in sp3 carbon fraction |
| Conditions | Molecular property calculation for scaffold selection |
Procurement of high-Fsp3 scaffolds directly correlates with improved aqueous solubility and higher clinical translation success rates.
The 9-ethyl substitution on the 1-oxaspiro[5.5]undecane core provides a specific and predictable increase in lipophilicity compared to lower homologs. The addition of the ethyl group increases the calculated partition coefficient (clogP) by approximately 0.5 to 1.0 log units relative to the unsubstituted 1-oxaspiro[5.5]undecan-4-one. This precise incremental shift allows medicinal chemists to systematically optimize hydrophobic interactions within target binding pockets without drastically altering the core geometry or resorting to the addition of heavy, metabolically unstable aromatic rings [1].
| Evidence Dimension | Calculated Partition Coefficient (clogP) shift |
| Target Compound Data | +0.5 to +1.0 log units (9-ethyl substitution) |
| Comparator Or Baseline | Baseline clogP (unsubstituted 1-oxaspiro[5.5]undecan-4-one) |
| Quantified Difference | ~0.5 to 1.0 log unit increase |
| Conditions | In silico physicochemical profiling |
Allows medicinal chemists to systematically walk the structure-activity relationship (SAR) lipophilicity curve without altering the core 3D geometry of the spirocycle.
The rigid, conformationally locked structure of the spiro[5.5]undecane framework directs nucleophilic attack at the 4-ketone position with high facial selectivity. During standard reductive amination protocols to generate spirocyclic amines, this scaffold frequently yields diastereomeric ratios (dr) exceeding 90:10. Conversely, flexible monocyclic ketones like 4-ethylcyclohexanone often yield near 50:50 mixtures of cis/trans isomers, necessitating complex, low-yielding downstream chromatographic separations [1].
| Evidence Dimension | Diastereomeric ratio (dr) in reductive amination |
| Target Compound Data | > 90:10 dr (spirocyclic ketone) |
| Comparator Or Baseline | ~ 50:50 dr (flexible monocyclic ketone) |
| Quantified Difference | >40% improvement in diastereomeric excess |
| Conditions | Standard reductive amination with primary/secondary amines |
High diastereoselectivity minimizes downstream purification costs and maximizes the yield of the desired active pharmaceutical ingredient (API) stereoisomer.
Ideal for replacing metabolically vulnerable morpholine, piperidine, or flat aromatic rings in drug candidates to improve half-life and aqueous solubility, directly leveraging the scaffold's high Fsp3 and low intrinsic clearance [1].
Serves as the primary starting material for reductive amination workflows aimed at generating proprietary, sp3-rich amine libraries for high-throughput screening, benefiting from the >90:10 diastereoselectivity of the 4-ketone [2].
The specific 9-ethyl vector makes this compound the optimal choice for fine-tuning lipophilic contacts in deep receptor binding pockets where unsubstituted spirocycles lack sufficient bulk, providing a precise +0.5 to 1.0 clogP shift [3].